molecular formula C12H23BO2 B14145542 4,4,5,5-tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane CAS No. 76347-14-3

4,4,5,5-tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane

Cat. No.: B14145542
CAS No.: 76347-14-3
M. Wt: 210.12 g/mol
InChI Key: DWUYWQRWXJRDFD-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acids or boronates. One common method includes the reaction of pinacol with boronic acid derivatives under anhydrous conditions, often using a dehydrating agent to facilitate the formation of the dioxaborolane ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane is unique due to its specific structure that allows for efficient participation in Suzuki-Miyaura coupling reactions. Its stability and reactivity make it a valuable reagent in organic synthesis compared to other boron-containing compounds .

Properties

CAS No.

76347-14-3

Molecular Formula

C12H23BO2

Molecular Weight

210.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C12H23BO2/c1-8-9-10(2,3)13-14-11(4,5)12(6,7)15-13/h8-9H,1-7H3/b9-8-

InChI Key

DWUYWQRWXJRDFD-HJWRWDBZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)(C)/C=C\C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)(C)C=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.